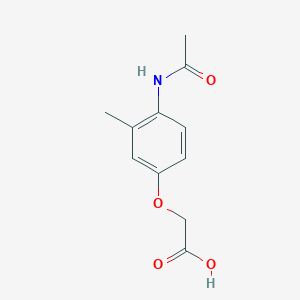

(4-Acetylamino-3-methyl-phenoxy)-acetic acid

Description

Molecular Formula and IUPAC Naming

(4-Acetylamino-3-methyl-phenoxy)-acetic acid possesses the molecular formula C₁₁H₁₃NO₄ with a molecular weight of 223.23 grams per mole. The compound is officially registered under Chemical Abstracts Service number 861797-25-3, providing a unique identifier for chemical databases and regulatory purposes. The systematic IUPAC nomenclature designates this compound as [4-(acetylamino)-3-methylphenoxy]acetic acid, reflecting the precise structural arrangement of its constituent functional groups.

The molecular structure incorporates several distinct chemical moieties that define its properties and reactivity patterns. The compound features a phenoxy group substituted at the para position with an acetylamino group and at the meta position with a methyl group, connected to an acetic acid backbone through an ether linkage. The InChI (International Chemical Identifier) representation provides a standardized description: InChI=1S/C11H13NO4/c1-7-5-9(16-6-11(14)15)3-4-10(7)12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15). This systematic identifier enables precise chemical database searches and computational analysis.

The compound's InChI Key, JTQVJANJULCLHQ-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure. This alphanumeric code facilitates rapid database queries and cross-referencing across different chemical information systems. The structure contains multiple hydrogen bond donor and acceptor sites, including the carboxylic acid group, the amide nitrogen, and the carbonyl oxygens, which significantly influence its chemical behavior and potential intermolecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Registry Number | 861797-25-3 |

| IUPAC Name | [4-(acetylamino)-3-methylphenoxy]acetic acid |

| InChI Key | JTQVJANJULCLHQ-UHFFFAOYSA-N |

| MDL Number | MFCD07400490 |

Isomeric Forms and Stereochemical Configurations

The structural analysis of this compound reveals several important stereochemical considerations. The compound contains no chiral centers in its fundamental structure, indicating that it exists as a single constitutional isomer rather than displaying enantiomeric forms. However, the presence of the amide functional group introduces potential for conformational isomerism due to restricted rotation around the carbon-nitrogen bond of the acetylamino group.

The acetylamino substituent can adopt different conformational states depending on the relative orientation of the carbonyl group and the aromatic ring. These conformational variations may influence the compound's physical properties, including melting point, solubility characteristics, and intermolecular interaction patterns. The methyl group at the meta position relative to the phenoxy linkage provides additional steric considerations that may affect the preferred conformational arrangements.

PubChem database entries indicate that related compounds in this chemical family, such as the deprotonated acetate form with molecular formula C₁₁H₁₂NO₄⁻, demonstrate the ionizable nature of the carboxylic acid functionality. This ionization capability represents a form of chemical isomerism where the compound can exist in both protonated and deprotonated states depending on solution pH conditions. The pKa value of the carboxylic acid group determines the relative populations of these ionic forms under physiological or experimental conditions.

The aromatic substitution pattern creates a specific geometric arrangement that distinguishes this compound from potential regioisomers. Alternative substitution patterns, such as placing the acetylamino group at the meta position or the methyl group at different ring positions, would generate structurally distinct isomers with different chemical and physical properties. The current 3-methyl-4-acetylamino substitution pattern represents the specific isomeric form documented in chemical databases.

Crystallographic Characterization and Molecular Packing

Limited crystallographic data are available for this compound in the current literature, though related phenoxyacetic acid derivatives provide insights into potential solid-state behavior. The molecular architecture suggests possible hydrogen bonding patterns that would influence crystal packing arrangements and intermolecular interactions in the solid state.

The carboxylic acid functionality serves as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor via its carbonyl oxygen. Similarly, the acetylamino group provides additional hydrogen bonding capabilities through its amide nitrogen (donor) and carbonyl oxygen (acceptor). These multiple hydrogen bonding sites create opportunities for complex three-dimensional hydrogen bonding networks in crystalline phases.

Commercial availability data from chemical suppliers indicates that the compound typically exists as a crystalline powder under standard storage conditions. The molecular structure suggests potential for polymorphism, where different crystal forms might exist depending on crystallization conditions, solvent systems, and thermal history. The presence of both polar and nonpolar regions within the molecule may lead to amphiphilic packing arrangements in crystal structures.

The phenyl ring system provides aromatic π-π stacking opportunities that could contribute to crystal stability and molecular organization. The combination of hydrogen bonding interactions and aromatic stacking forces would determine the preferred crystal packing motifs and unit cell parameters. Without specific X-ray crystallographic studies, the exact space group, unit cell dimensions, and molecular packing arrangements remain to be characterized through future structural investigations.

| Structural Feature | Impact on Crystallographic Properties |

|---|---|

| Carboxylic acid group | Primary hydrogen bonding donor/acceptor |

| Acetylamino functionality | Secondary hydrogen bonding site |

| Aromatic ring system | π-π stacking interactions |

| Methyl substituent | Steric influence on packing |

| Ether linkage | Conformational flexibility |

The MDL number MFCD07400490 indicates that the compound is recognized in major chemical databases with defined structural parameters. However, comprehensive crystallographic characterization studies would be necessary to fully elucidate the solid-state properties, including thermal behavior, crystal morphology, and potential for hydrate or solvate formation. Such studies would provide essential information for pharmaceutical formulation, chemical processing, and quality control applications.

Properties

IUPAC Name |

2-(4-acetamido-3-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7-5-9(16-6-11(14)15)3-4-10(7)12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQVJANJULCLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Liquid-Solid Phase Esterification Catalyzed by Aluminium Phosphate Molecular Sieve

One reported method for preparing phenoxyacetic acid derivatives, which can be adapted for (4-Acetylamino-3-methyl-phenoxy)-acetic acid, involves liquid-solid phase esterification using aluminium phosphate molecular sieve as a catalyst under atmospheric pressure. This method offers high product purity (>99%) and yield with minimal byproducts and environmental impact.

- Reactants: Methyl alcohol, phenoxyacetic acid derivative (substituted as needed), aluminium phosphate molecular sieve catalyst, and an organic solvent such as benzene, toluene, or hexanaphthene.

- Conditions: Heating under reflux at 95-105 °C for 12-15 hours.

- Workup: Recovery of methyl alcohol and solvent by distillation, filtration to remove catalyst, washing with sodium carbonate solution and water, and vacuum distillation to isolate the product.

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Methyl alcohol (g) | 400 | 400 |

| Phenoxyacetic acid (g) | 500 | 500 |

| Aluminium phosphate (g) | 3.5 | 3.8 |

| Solvent | Hexanaphthene (700 g) | Toluene (680 g) |

| Reaction Temp (°C) | 105 | 95 |

| Reaction Time (hours) | 12 | 15 |

| Product Yield (g) | 465 (99.8% purity) | 468 (99.7% purity) |

This method is environmentally friendly due to low wastewater generation and reduced corrosion, making it suitable for pharmaceutical-grade synthesis.

Alkylation of 4-Hydroxy-3-methyl-phenyl Ketones with Methyl Bromoacetate

Another approach involves the alkylation of 4-hydroxy-3-methyl-phenyl ethanone with methyl bromoacetate in the presence of potassium carbonate in methyl-ethyl-ketone solvent. This reaction forms methyl (4-acetyl-2-methylphenoxy)-acetate, which can be further processed to the target acid.

- Dissolve 4-hydroxy-3-methyl-phenyl ethanone in methyl-ethyl-ketone.

- Add potassium carbonate and methyl bromoacetate.

- Stir at room temperature overnight; additional methyl bromoacetate may be added if starting material remains.

- Isolate the ester intermediate.

Subsequent oxidation with sodium perborate monohydrate in acetic acid at 45-50 °C converts the acetyl group to the acetylamino functionality or related derivatives. The reaction proceeds overnight with full conversion as confirmed by HPLC.

This method allows for scale-up with good yields and purity, and the use of mild oxidants and solvents contributes to environmental acceptability.

Peptide Coupling Methods for Acetylamino Group Introduction

For introducing the acetylamino group on the phenoxyacetic acid structure, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) can be employed. This method is adapted from amino acid and peptide synthesis protocols.

- Dissolve the phenoxyacetic acid derivative and amino acid methyl ester hydrochloride or protected peptides in an organic solvent like chloroform.

- Add NMM to neutralize the acid.

- Add DCC to activate the carboxyl group and facilitate coupling.

- Stir at low temperature (0 °C) and then at room temperature for 24 hours.

- Filter off dicyclohexylurea byproduct and purify the coupled product.

This method yields amino acid or peptide methyl esters of phenoxyacetic acid derivatives, which can be hydrolyzed to the free acid forms.

Resolution and Enantiomeric Enrichment

For chiral derivatives of phenoxyacetic acids, resolution methods using chiral amines to form diastereomeric salts can be applied. Acidification liberates the desired enantiomer. Racemization and recycling of undesired enantiomers improve overall efficiency.

| Method | Catalyst/ Reagents | Conditions | Yield & Purity | Environmental Impact | Notes |

|---|---|---|---|---|---|

| Liquid-solid phase esterification | Aluminium phosphate molecular sieve | 95-105 °C, 12-15 h reflux | ~99.7-99.8% purity, high yield | Low wastewater, low corrosion | Suitable for scale-up |

| Alkylation with methyl bromoacetate | K2CO3, methyl bromoacetate | Room temp, overnight | Good yield, high purity | Mild oxidants, moderate solvents | Intermediate for further oxidation |

| Peptide coupling (DCC/NMM) | DCC, NMM | 0 °C to RT, 24 h | High efficiency in coupling | Requires careful handling of DCC | For acetylamino group introduction |

| Chiral resolution | Chiral amines, acids | Various | Enantiomerically enriched products | Recycling possible | For enantiomeric purity |

The preparation of this compound involves strategic esterification, alkylation, and coupling reactions. The aluminium phosphate molecular sieve-catalyzed esterification method provides a high-purity, environmentally friendly route suitable for industrial application. Alkylation of substituted phenols with methyl bromoacetate followed by oxidation is a practical synthetic pathway. Peptide coupling techniques allow for the introduction of the acetylamino group with high specificity. Enantiomeric resolution methods ensure the production of optically pure compounds when required.

These diverse methodologies, supported by detailed experimental data and optimization, offer robust options for the synthesis of this important phenoxyacetic acid derivative.

Scientific Research Applications

(4-Acetylamino-3-methyl-phenoxy)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetylamino-3-methyl-phenoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyacetic acid moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)acetic Acid (CAS 1877-75-4)

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

- Key Differences : Replaces the acetamido and methyl groups with a methoxy (-OCH₃) group at the 4-position.

- Impact :

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (FDB001783)

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

- Key Differences : Features a hydroxyl (-OH) and methoxy group at the 4- and 3-positions, respectively.

- Impact :

Heteroatom-Containing Analogues

(4-Pyridoylselenyl)acetic Acid (Compound 19 in )

- Molecular Formula: C₇H₆NO₂Se

- Molecular Weight : 239.09 g/mol

- Key Differences : Selenium replaces oxygen in the ether linkage, and a pyridine ring substitutes the phenyl group.

- Toxicity: Higher toxicity compared to oxygenated analogues due to selenium’s biological activity .

Complex Aromatic Systems

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

- Molecular Formula : C₂₀H₁₈O₆

- Molecular Weight : 366.36 g/mol

- Key Differences : Incorporates a benzofuran core with acetyl and methoxy substituents.

- Impact :

Comparative Data Table

Research Findings and Trends

Electronic Effects : Electron-withdrawing groups (e.g., acetamido) lower pKa and enhance acidity, critical for proton transfer in enzymatic interactions .

Steric Effects : Bulky substituents like methyl reduce solubility but improve target specificity by minimizing off-target binding .

Heteroatom Influence : Selenium-containing analogues exhibit unique redox properties, though toxicity remains a concern .

Aromatic Rigidity: Benzofuran and quinoline derivatives show promise in photodynamic applications due to extended π-systems .

Biological Activity

(4-Acetylamino-3-methyl-phenoxy)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential and safety profiles.

- Chemical Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 861797-25-3

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been shown to influence various pathways, including:

- Histone Acetylation : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones. This alteration in histone modification can result in changes in gene expression profiles associated with cancer progression and other diseases .

- Selective Modulation : Similar compounds have demonstrated selective modulation of androgen receptors, indicating potential applications in treating conditions like muscle wasting and osteoporosis by promoting anabolic effects without significant androgenic side effects .

Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation in vitro, particularly in colorectal cancer cells. The mechanism was linked to the modulation of histone acetylation, which plays a crucial role in oncogene expression regulation.

Inflammatory Response Modulation

In a rodent model, the compound was evaluated for its anti-inflammatory properties. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may be beneficial in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Safety Profile

The safety profile of this compound was assessed through various toxicity studies. Initial results showed low toxicity levels at therapeutic doses, with no significant adverse effects on liver or kidney function observed in animal models. Further studies are necessary to fully establish its safety for human use.

Q & A

Basic Research Questions

Q. How can the structural features of (4-Acetylamino-3-methyl-phenoxy)-acetic acid guide its synthesis and purification?

- Methodological Answer : The compound contains a phenoxy-acetic acid backbone with acetylated amine and methyl substituents. Key steps include:

- Synthesis : Use Friedel-Crafts acylation to introduce the acetyl group at the 4-position of the phenol precursor, followed by alkylation with bromoacetic acid to form the acetic acid moiety. Methylation at the 3-position can be achieved via electrophilic substitution using methyl chloride under acidic conditions .

- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities arising from incomplete acetylation or side-chain oxidation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity Analysis : Combine H/C NMR to verify substituent positions (e.g., acetyl group at C4, methyl at C3) and LC-MS to detect trace impurities (e.g., deacetylated byproducts) .

- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify labile groups. The acetylated amine may hydrolyze under acidic conditions, requiring pH-controlled storage.

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer :

- Byproduct Mitigation : Use protecting groups (e.g., tert-butoxycarbonyl for the amine) during acetylation to prevent over-substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate the reaction before side reactions dominate .

- Catalyst Selection : Employ Lewis acids like ZnCl₂ for selective methylation, reducing competing ortho/para substitutions.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl and 4-acetylamino groups influence the compound’s reactivity in biological systems?

- Methodological Answer :

- Steric Effects : The 3-methyl group hinders nucleophilic attack at the adjacent position, as shown in molecular docking studies where bulky substituents reduce binding affinity to enzyme active sites.

- Electronic Effects : The electron-withdrawing acetyl group on the amine decreases basicity, altering protonation states under physiological pH. This can be modeled via computational chemistry (e.g., DFT calculations) to predict solubility and membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements via enzyme inhibition assays under identical buffer conditions). Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines or assay endpoints.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., deacetylated forms) that contribute to observed bioactivity, which may explain variability across studies.

Q. How can researchers design derivatives to improve metabolic stability without compromising target binding?

- Methodological Answer :

- Derivative Design : Replace the acetyl group with a trifluoroacetyl moiety to resist enzymatic hydrolysis while maintaining hydrogen-bonding capacity. Alternatively, substitute the methyl group with a cyclopropyl ring to enhance steric shielding .

- In Silico Screening : Perform molecular dynamics simulations to predict binding free energy changes () for derivatives, prioritizing modifications with <1 kcal/mol destabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.